

# Selectivity Profile of P300 Bromodomain-IN-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

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|----------------------|-----------------------|-----------|
| Compound Name:       | P300 bromodomain-IN-1 |           |
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **P300 bromodomain-IN-1** with other known P300/CBP bromodomain inhibitors. The information is curated for researchers and professionals in drug discovery and development to facilitate informed decisions on the selection of chemical probes for their studies.

### Introduction to P300/CBP Bromodomains

The homologous proteins p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or CREBBP) are crucial transcriptional co-activators. They play a pivotal role in regulating gene expression by acetylating histones and other proteins. A key functional module within these proteins is the bromodomain, a highly conserved structural motif that recognizes and binds to acetylated lysine residues on histones and other proteins. This "reader" function of the bromodomain is essential for the recruitment of p300/CBP to chromatin and the subsequent activation of transcription. Due to their central role in cellular processes, the bromodomains of p300/CBP have emerged as attractive therapeutic targets for a range of diseases, including cancer.

**P300 bromodomain-IN-1** (also referred to as Compound 1u) is a potent inhibitor of the p300 bromodomain.[1][2] This guide will compare its activity and selectivity with other well-characterized p300/CBP bromodomain inhibitors.



## Comparative Selectivity of P300 Bromodomain Inhibitors

The following table summarizes the in vitro potency of **P300 bromodomain-IN-1** and a selection of alternative inhibitors against the p300 bromodomain. Where available, data on selectivity against the highly homologous CBP bromodomain and the BET (Bromodomain and Extra-Terminal domain) family member BRD4 are included for comparison. High selectivity against BRD4 is often a key benchmark for non-BET bromodomain inhibitors.

| Compoun<br>d Name                                 | Target                | IC50 / Kd<br>(nM)     | Selectivit<br>y vs. CBP | Selectivit<br>y vs.<br>BRD4(BD<br>1) | Assay<br>Method  | Referenc<br>e(s) |
|---|-----------------------|-----------------------|-------------------------|--------------------------------------|------------------|------------------|
| P300<br>bromodom<br>ain-IN-1<br>(Compoun<br>d 1u) | p300                  | 49 (IC50)             | Data not<br>available   | Data not<br>available                | Not<br>Specified | [1][2]           |
| I-CBP112  | p300                  | 167 (Kd)              | ~1-fold                 | >100-fold                            | ITC              | [3]              |
| СВР   | 151 (Kd)              | ITC                   | [3]                     |                                      |                  |                  |
| CCS1477   | p300                  | 19 (IC50,<br>in-cell) | Data not<br>available   | 170-fold                             | BRET             | [4]              |
| СВР   | Data not<br>available | 130-fold              | BRET                    | [4]                                  |                  |                  |
| GNE-781   | p300/CBP              | <1 (IC50)             | ~1-fold                 | >7200-fold                           | Not<br>Specified |                  |
| SGC-<br>CBP30                                     | p300                  | 38 (Kd)               | ~0.5-fold               | 40-fold                              | ITC              |                  |

Note: The full selectivity panel for **P300 bromodomain-IN-1** against a wider range of bromodomains is not publicly available at the time of this guide's compilation.



## **Experimental Protocols**

The determination of inhibitor potency and selectivity is critical for the validation of chemical probes. Below are detailed methodologies for common assays used in the characterization of bromodomain inhibitors.

## AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay is a common method for studying biomolecular interactions in a high-throughput format.

Principle: The assay relies on the proximity of two types of beads: a donor bead and an acceptor bead. For bromodomain inhibitor screening, a biotinylated histone peptide containing an acetylated lysine is captured by streptavidin-coated donor beads. A GST-tagged bromodomain protein is captured by Glutathione-coated acceptor beads. When the bromodomain binds to the acetylated peptide, the donor and acceptor beads are brought into close proximity. Upon excitation of the donor bead with a laser at 680 nm, it generates singlet oxygen, which can diffuse to a nearby acceptor bead, triggering a cascade of energy transfer and resulting in a luminescent signal at 520-620 nm. A competitive inhibitor will disrupt the bromodomain-peptide interaction, separating the beads and leading to a decrease in the luminescent signal.

#### General Protocol:

- Reagent Preparation:
  - Recombinant GST-tagged p300 bromodomain and a biotinylated histone H3 or H4 peptide (e.g., H4K16ac) are used.
  - Assay buffer: A suitable buffer such as 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05%
    Tween-20, pH 7.4.
  - Test compounds are serially diluted in DMSO and then further diluted in assay buffer.
- Assay Procedure (384-well plate format):



- Add 2.5 μL of the test compound or DMSO (as a control) to the wells.
- Add 2.5 μL of the GST-p300 bromodomain solution.
- Add 2.5 μL of the biotinylated histone peptide solution.
- Incubate at room temperature for 15-30 minutes to allow for binding equilibration.
- Add 2.5 μL of a pre-mixed solution of streptavidin-donor beads and glutathione-acceptor beads.
- Incubate in the dark at room temperature for 60-90 minutes.
- Data Acquisition and Analysis:
  - Read the plate on an AlphaScreen-capable plate reader.
  - The IC50 values are calculated by fitting the data to a four-parameter logistical equation using appropriate software.

## Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is another proximity-based assay that is widely used for inhibitor screening.

Principle: This assay measures the energy transfer between a donor fluorophore (typically a lanthanide chelate like Europium or Terbium) and an acceptor fluorophore (like phycoerythrin or a fluorescently labeled antibody). For a p300 bromodomain assay, a GST-tagged p300 bromodomain is recognized by an anti-GST antibody labeled with a Europium chelate (donor). A biotinylated acetylated histone peptide is bound by streptavidin-labeled allophycocyanin (acceptor). When the bromodomain and peptide interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

#### General Protocol:

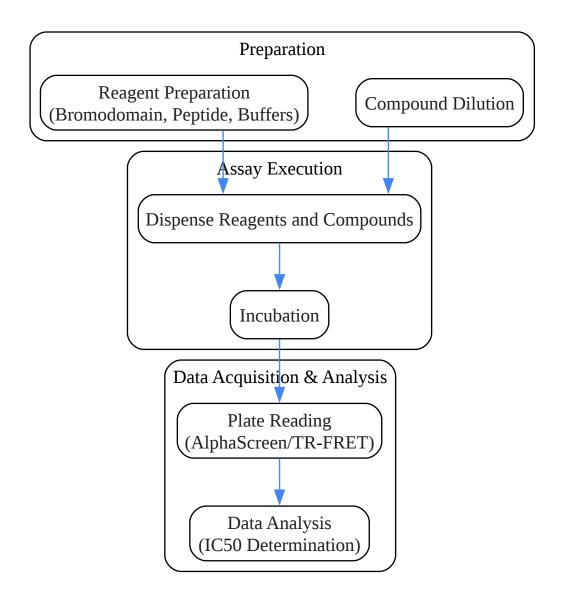
Reagent Preparation:



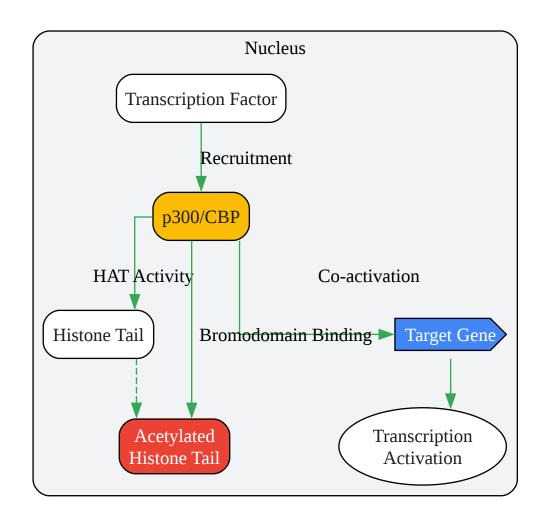
- Recombinant GST-tagged p300 bromodomain and a biotinylated acetylated histone peptide.
- Europium-labeled anti-GST antibody and streptavidin-APC.
- Assay Buffer: A suitable buffer such as 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.5.
- Serial dilutions of test compounds are prepared in DMSO and then assay buffer.
- Assay Procedure (384-well plate format):
  - Add 5 μL of the test compound or DMSO control to the wells.
  - Add 5 μL of a solution containing the GST-p300 bromodomain and the Europium-labeled anti-GST antibody.
  - Incubate for 15 minutes at room temperature.
  - Add 5 μL of a solution containing the biotinylated histone peptide and streptavidin-APC.
  - Incubate for 60 minutes at room temperature, protected from light.
- Data Acquisition and Analysis:
  - Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
  - The ratio of the acceptor to donor emission is calculated, and IC50 values are determined by plotting the ratio against the inhibitor concentration.

### **Visualizations**









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- To cite this document: BenchChem. [Selectivity Profile of P300 Bromodomain-IN-1: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12396475#selectivity-profile-of-p300-bromodomain-in-1]

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